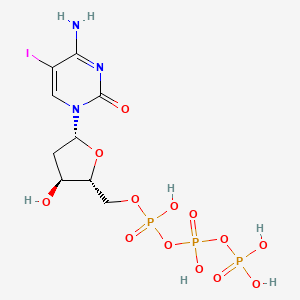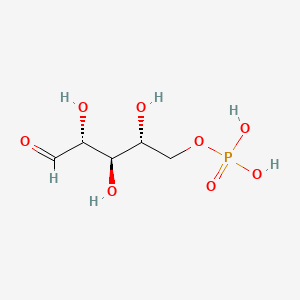
Acide bêta-(4-acétoxyphényl)propionique
Vue d'ensemble
Description
3-(4'-acetoxyphenyl)propionic acid is a monocarboxylic acid that is propionic acid substituted by a 4'-acetoxyphenyl group at position 3. It is a monocarboxylic acid and an acetate ester.
Applications De Recherche Scientifique
Production fermentative de l'acide propionique
Acide bêta-(4-acétoxyphényl)propionique : est un dérivé de l'acide propionique, qui a des applications significatives dans les processus de fermentation. L'acide propionique est produit par fermentation à l'aide de propionibactéries, qui peuvent utiliser une variété de sources de carbone renouvelables . Ce processus est crucial pour la production durable d'acide propionique bio, qui est utilisé comme conservateur dans l'industrie alimentaire et comme précurseur dans la fabrication de plastiques, de produits pharmaceutiques et de cosmétiques .
Applications pharmaceutiques
Dans l'industrie pharmaceutique, les dérivés de l'This compound sont étudiés pour leur potentiel d'intermédiaires dans la synthèse de composés biologiquement actifs. Ces dérivés peuvent être utilisés dans la formation de β-dicétones, qui sont précieuses dans le traitement de divers troubles pathologiques tels que les maladies cardiovasculaires, les maladies du foie, l'hypertension, l'obésité, le diabète et l'arthrite .
Utilisation dans l'industrie alimentaire
L'industrie alimentaire profite des propriétés antimicrobiennes de l'acide propionique, dont l'This compound est dérivé. Il est utilisé comme conservateur alimentaire pour contrôler la contamination par des micro-organismes tels que Salmonella spp., Escherichia coli O157:H7 et Listeria monocytogenes pendant la pré- et la post-récolte des produits alimentaires .
Formulations cosmétiques
This compound : peut trouver des applications dans les formulations cosmétiques, en particulier dans les produits anti-âge. Les dérivés de l'acide propionique, comme l'acide hydroxyphénoxy propionique, sont utilisés dans les sérums et les crèmes pour leurs propriétés dépigmentantes de la peau, qui peuvent aider à réduire l'hyperpigmentation et le mélasma .
Améliorations agricoles
En agriculture, le rôle des acides organiques, y compris les dérivés de l'acide propionique, est essentiel. Ils sont impliqués dans la fertilité des sols, la santé des plantes et la durabilité environnementale. Les acides organiques libérés par les racines des plantes ou les micro-organismes dans le sol jouent un rôle crucial dans la solubilisation des nutriments, la biocontrôle des phytopathogènes et l'induction de la résistance systémique .
Innovations biotechnologiques
Le secteur biotechnologique utilise l'This compound dans les stratégies d'ingénierie métabolique et de fermentation. Les espèces de Propionibacterium, connues pour produire de l'acide propionique, sont génétiquement modifiées pour améliorer les performances de fermentation, ce qui est essentiel pour la production de produits chimiques bio-sourcés .
Mécanisme D'action
- The primary target of beta-(4-Acetoxyphenyl)propionic acid is not explicitly mentioned in the available literature. However, it is a derivative of 2-phenylpropanoic acid, which suggests that it may interact with enzymes or receptors involved in inflammatory processes or other physiological pathways .
- The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which play a key role in inflammation .
- Additionally, beta-(4-Acetoxyphenyl)propionic acid could modulate lipid metabolism and oxidative stress, affecting cellular processes .
- In vivo, some profens (including beta-(4-Acetoxyphenyl)propionic acid) undergo stereochemical inversion, resulting in both R and S enantiomers. This process occurs via Coenzyme A (CoA) conjugates and may lead to incorporation into hybrid triglycerides .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Analyse Biochimique
Biochemical Properties
Beta-(4-Acetoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as GPR41 . The interaction with GPR41 receptor is crucial for its role in improving hepatic lipid metabolism. Additionally, beta-(4-Acetoxyphenyl)propionic acid can bind to other proteins and enzymes, influencing their activity and stability.
Cellular Effects
Beta-(4-Acetoxyphenyl)propionic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, beta-(4-Acetoxyphenyl)propionic acid disrupts endocytosis, cell cycle, and cellular respiration . In cervical cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and inhibiting NF-κB and AKT/mTOR signaling pathways .
Molecular Mechanism
The molecular mechanism of beta-(4-Acetoxyphenyl)propionic acid involves several biochemical interactions. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation. For instance, it activates the GPR41 receptor, which plays a role in lipid catabolism . Additionally, beta-(4-Acetoxyphenyl)propionic acid can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-(4-Acetoxyphenyl)propionic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that beta-(4-Acetoxyphenyl)propionic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to beta-(4-Acetoxyphenyl)propionic acid can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of beta-(4-Acetoxyphenyl)propionic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as improving lipid metabolism. At high doses, it can cause toxic or adverse effects. For example, excessive doses of beta-(4-Acetoxyphenyl)propionic acid have been linked to neurophysiological changes and behavioral abnormalities in animal models .
Metabolic Pathways
Beta-(4-Acetoxyphenyl)propionic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it is metabolized by enzymes involved in the catabolism of branched-chain amino acids (BCAA) and fatty acids . These interactions influence the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, beta-(4-Acetoxyphenyl)propionic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of beta-(4-Acetoxyphenyl)propionic acid within tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of beta-(4-Acetoxyphenyl)propionic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3-(4-acetyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHNMWXZLUIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285460 | |
| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-16-3 | |
| Record name | 7249-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(Acetyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)
![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)

![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)









